molecular formula C28H32Si4 B14286885 1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane CAS No. 129646-89-5

1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane

Cat. No.: B14286885
CAS No.: 129646-89-5
M. Wt: 480.9 g/mol
InChI Key: XJVSUQKAAVOBJW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane is a unique organosilicon compound characterized by its four silicon atoms, each bonded to a methyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane typically involves the reaction of tetramethylsilane with phenylsilane under specific conditions. The reaction is often catalyzed by transition metals such as platinum or palladium to facilitate the formation of the desired tetrasiletane structure.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available silanes. The process includes:

    Hydrosilylation: Addition of silanes to alkenes in the presence of a catalyst.

    Coupling Reactions: Formation of Si-Si bonds using catalysts like platinum or palladium.

    Purification: Techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like hydrogen peroxide or ozone to form silanols or siloxanes.

    Reduction: Reduction using agents like lithium aluminum hydride to produce silanes.

    Substitution: Halogenation reactions where methyl or phenyl groups are replaced by halogens using reagents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Chlorine, bromine; reactions often require UV light or heat to proceed.

Major Products

    Oxidation: Silanols, siloxanes.

    Reduction: Silanes.

    Substitution: Halogenated silanes.

Scientific Research Applications

1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

    Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.

    Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with metals and other organic molecules, facilitating catalytic reactions and the formation of new materials. The pathways involved often include the formation of Si-Si and Si-C bonds, which are crucial for its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylsilane: A simpler organosilicon compound with only one silicon atom bonded to four methyl groups.

    Tetraphenylsilane: Contains one silicon atom bonded to four phenyl groups.

    Hexamethyldisilane: Consists of two silicon atoms bonded to six methyl groups.

Uniqueness

1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane is unique due to its tetrasilicon core, which provides a higher degree of structural complexity and potential for diverse chemical reactivity compared to simpler organosilicon compounds. This complexity allows for more versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

129646-89-5

Molecular Formula

C28H32Si4

Molecular Weight

480.9 g/mol

IUPAC Name

1,2,3,4-tetramethyl-1,2,3,4-tetraphenyltetrasiletane

InChI

InChI=1S/C28H32Si4/c1-29(25-17-9-5-10-18-25)30(2,26-19-11-6-12-20-26)32(4,28-23-15-8-16-24-28)31(29,3)27-21-13-7-14-22-27/h5-24H,1-4H3

InChI Key

XJVSUQKAAVOBJW-UHFFFAOYSA-N

Canonical SMILES

C[Si]1([Si]([Si]([Si]1(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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